molecular formula C9H16O7 B035308 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol CAS No. 108354-43-4

1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol

Cat. No. B035308
M. Wt: 236.22 g/mol
InChI Key: LUCBFMMOZUJPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a powerful oxidizing agent that has been used in various chemical reactions, including the synthesis of organic compounds and the oxidation of alcohols.

Mechanism Of Action

The mechanism of action of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol involves the transfer of an oxygen atom to the substrate molecule. The oxygen atom is transferred from the dioxirane group to the substrate molecule, resulting in the oxidation of the substrate. This mechanism is highly efficient and selective, making 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol a valuable oxidizing agent in organic synthesis.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. However, it has been reported that it may have toxic effects on living organisms. Therefore, caution should be taken when handling this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is its high efficiency and selectivity in oxidizing various substrates. It is also relatively easy to synthesize and purify. However, one of its limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. One area of research could be the development of more efficient and selective oxidizing agents for organic synthesis. Additionally, further research could be done on the biochemical and physiological effects of this compound to better understand its potential toxicity. Finally, research could be done on the potential applications of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol in the production of new chemicals and materials.

Synthesis Methods

The synthesis of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol involves the reaction of Oxone (potassium peroxymonosulfate) with 1,2,3,4,5-pentanepentanol. The reaction is carried out in an aqueous solution at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol.

Scientific Research Applications

1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol has been used in various scientific research applications. One of its most significant applications is in the synthesis of organic compounds. It has been used to oxidize alcohols to aldehydes and ketones, which are essential building blocks in organic synthesis. Additionally, it has been used in the synthesis of epoxides, which are important intermediates in the production of various chemicals.

properties

CAS RN

108354-43-4

Product Name

1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol

Molecular Formula

C9H16O7

Molecular Weight

236.22 g/mol

IUPAC Name

1,5-bis(oxiran-2-yl)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C9H16O7/c10-5(3-1-15-3)7(12)9(14)8(13)6(11)4-2-16-4/h3-14H,1-2H2

InChI Key

LUCBFMMOZUJPIX-UHFFFAOYSA-N

SMILES

C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O

Canonical SMILES

C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O

synonyms

1,5-dioxiranyl-1,2,3,4,5-pentanepentanol
WF 3405
WF-3405

Origin of Product

United States

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